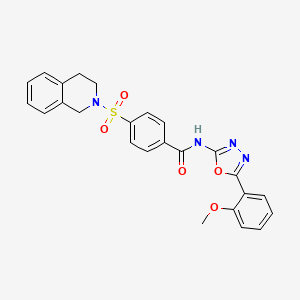
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has gained significant interest in both academic and industrial settings. The compound's unique structure, combining sulfonamide, oxadiazole, and benzamide functionalities, offers a wide range of chemical and biological activities, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the isoquinoline core: : The reaction begins with the formation of 3,4-dihydroisoquinoline via cyclization of an appropriate precursor.
Sulfonylation: : The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride derivative under basic conditions.
Oxadiazole formation: : The sulfonylated intermediate is reacted with an aryl hydrazine and carboxylic acid to form the oxadiazole ring.
Final coupling: : The oxadiazole derivative is then coupled with 5-(2-methoxyphenyl)benzamide under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scale. Key considerations include:
Catalyst selection: : Use of highly efficient catalysts to minimize by-products and increase yield.
Reaction conditions: : Optimization of temperature, pressure, and solvent systems to ensure scalability and reproducibility.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The isoquinoline moiety can be oxidized using oxidizing agents such as KMnO4 or H2O2.
Reduction: : The compound can be reduced at the oxadiazole ring or the benzamide group using reducing agents like LiAlH4.
Substitution: : Halogenation or nitration can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic medium.
Reduction: : LiAlH4 in dry ether.
Substitution: : Nitration using HNO3/H2SO4 or halogenation using Br2/FeBr3.
Major Products Formed
Oxidation: : Formation of isoquinoline N-oxide.
Reduction: : Formation of reduced oxadiazole and amine derivatives.
Substitution: : Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions due to its unique structure.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural similarity to biological molecules.
Drug Development: : Explored for its potential as a therapeutic agent in treating diseases.
Medicine
Anti-cancer: : Exhibits cytotoxic activity against certain cancer cell lines.
Anti-inflammatory: : Shows potential in reducing inflammation in preclinical studies.
Industry
Pesticides: : Used as a precursor for synthesizing novel pesticides.
Dyes: : Incorporated into dye formulations for improved stability and color properties.
Mechanism of Action
The compound's effects are mediated through multiple pathways:
Enzyme Binding: : Binds to the active site of specific enzymes, inhibiting their activity.
Receptor Interaction: : Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.
Comparison with Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined functionalities of sulfonamide, oxadiazole, and benzamide groups.
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Lacks the methoxy group, affecting its solubility and biological activity.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(isoquinolin-2(1H)-yl)sulfonyl)benzamide: : Contains a chlorophenyl instead of methoxyphenyl, leading to different chemical properties.
Overall, the presence of the methoxyphenyl group in this compound contributes to its unique physical, chemical, and biological properties, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAQVBXAIYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
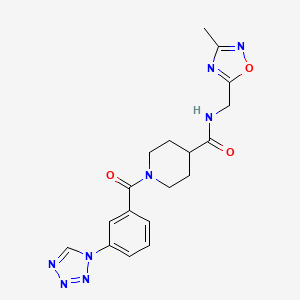
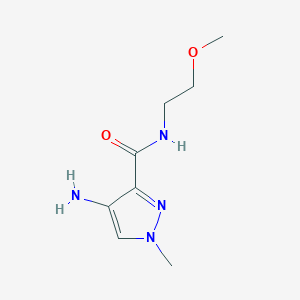
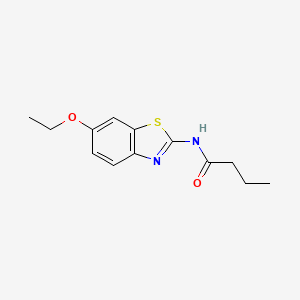
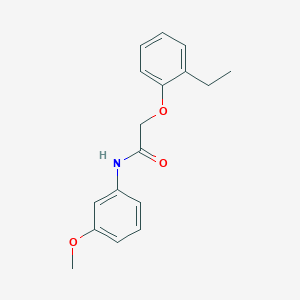
![5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)
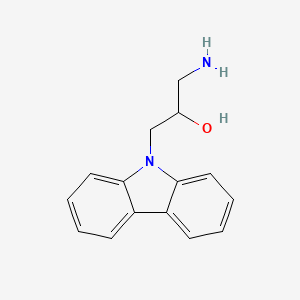
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
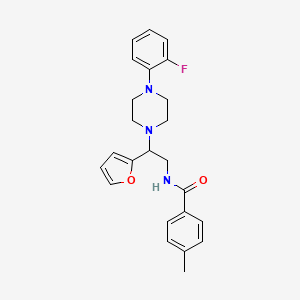
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2895384.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
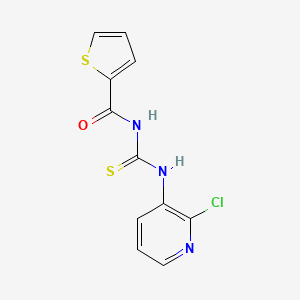
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2895391.png)
